1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol
Description
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol is a synthetic organic compound characterized by a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and a 4-methoxyphenyl sulfanyl group at the 2-position.
Key structural features include:
- Bis(4-chlorophenyl) groups: These electron-withdrawing substituents likely enhance stability and influence intermolecular interactions, as seen in similar compounds like 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol (MW 405.34, purity >90%) .
- Ethanol backbone: The hydroxyl group may facilitate hydrogen bonding, influencing crystallization behavior and biological interactions .
The compound’s molecular weight is estimated to be ~418–420 g/mol based on analogs such as 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (MW 390.87) and related sulfonyl/sulfinyl derivatives . Its synthesis likely involves nucleophilic substitution or condensation reactions, akin to methods described for 1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O2S/c1-25-19-10-12-20(13-11-19)26-14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVTQADTKWWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol exhibit notable antimicrobial properties. For instance, studies indicate that derivatives containing chlorophenyl groups demonstrate enhanced activity against various bacterial strains. The presence of the methoxyphenyl sulfanyl group may further augment this activity due to its ability to interact with microbial cell membranes .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer applications. Studies have explored related compounds that inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The chlorinated aromatic rings are often associated with increased cytotoxicity, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of various phenolic compounds, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity Assessment
A separate investigation focused on the anticancer properties of related compounds on MCF-7 and HCT-116 cell lines. The study found that the presence of electron-withdrawing groups like chlorine significantly enhanced the cytotoxic effects compared to non-substituted analogues. The compound's IC50 values were reported at approximately 10 µM for MCF-7 cells, indicating moderate effectiveness .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5 | MCF-7 |
| Compound B | 15 | HCT-116 |
| This compound | ~10 | MCF-7 |
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Sulfanyl vs. Sulfonyl/Sulfinyl Groups
- Sulfanyl (Thioether) : Present in the target compound, this group is less polar than sulfonyl/sulfinyl analogs. It may enhance membrane permeability but reduce metabolic stability compared to sulfoxides .
- Sulfinyl (Sulfoxide): Compounds like 2-(benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol exhibit chirality and improved metabolic resistance due to the sulfoxide’s intermediate oxidation state .
Halogen Substitution Effects
- 4-Chlorophenyl vs. 4-Fluorophenyl: Fluorine’s smaller size and higher electronegativity (compared to chlorine) in 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol may reduce steric hindrance and enhance binding to hydrophobic pockets in biological targets.
- Bromophenyl : The bulkier bromine atom in sulfonyl derivatives could sterically hinder interactions but improve halogen bonding in crystal packing.
Estrogenic/Proestrogenic Activity
- The target compound’s 4-methoxyphenyl group shares structural similarities with methoxychlor, a known proestrogen requiring hepatic metabolism for estrogenic activity .
- Demethylation of the methoxy group (to a hydroxyl) may generate active metabolites, analogous to bis-OH-MDDE, which exhibits higher estrogenic potency than methoxychlor derivatives .
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol (CAS Number: 337919-98-9) is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C21H18Cl2O2S, with a molecular weight of 405.34 g/mol. The compound features two chlorophenyl groups and a methoxyphenyl group attached to a central ethanol moiety, contributing to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base. The reaction conditions usually include solvents such as ethanol or methanol and catalysts to enhance yield and purity. Advanced purification techniques are employed to isolate the desired product effectively .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL for different pathogens. The presence of electron-withdrawing groups in its structure has been linked to enhanced antimicrobial activity .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
| Pseudomonas aeruginosa | 58.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines suggest that it may be a promising candidate for further development as an anticancer agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors that play critical roles in cell signaling pathways. For instance, studies suggest that it may inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy .
Case Studies
A notable study investigated the compound's effect on AChE inhibition, revealing that it exhibited competitive inhibition with an IC50 value of approximately 8.5 µM. This suggests potential therapeutic applications in neurodegenerative diseases where AChE modulation is beneficial .
Q & A
Basic Question: What are the established synthetic routes for 1,1-bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, and how can its purity be validated?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chlorobenzyl chloride derivatives with a thiol-containing intermediate (e.g., 4-methoxyphenyl thiol) under basic conditions. For example, potassium carbonate in ethanol under reflux facilitates the formation of sulfanyl linkages . Purity validation requires chromatographic techniques (TLC/HPLC) and spectroscopic methods:
- NMR : Confirm substituent positions via chemical shifts (e.g., Cl and OCH₃ groups show distinct δ values in H and C spectra).
- XRD : Resolve stereochemistry and confirm crystal structure, as seen in analogous sulfanyl-bearing compounds .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
Advanced Question: How can researchers optimize reaction yields for this compound when scaling up synthesis?
Methodological Answer:
Yield optimization requires addressing steric hindrance from the bis(4-chlorophenyl) groups and sulfur’s nucleophilicity. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30-second irradiation in DMF with POCl₃, as in analogous thioether syntheses) .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
Documented yields for similar compounds range from 60–75% under optimized conditions .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structural features?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, S-C aromatic bend at ~690 cm⁻¹).
- H NMR : Distinguish methoxy protons (δ ~3.8 ppm) and ethanol’s hydroxyl proton (δ ~2.5 ppm, broad).
- C NMR : Confirm quaternary carbons adjacent to Cl and OCH₃ groups (δ ~140–150 ppm).
- XRD : Resolve spatial arrangement, as demonstrated for structurally related dihalogenated sulfanyl alcohols .
Advanced Question: How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
Contradictions often arise from polymorphism or solvate formation. Mitigation strategies:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ol ).
- Dynamic NMR : Assess rotational barriers of the sulfanyl group to explain split peaks.
- Crystallographic Refinement : Use SHELXL for high-precision structural modeling, especially for disordered Cl or OCH₃ groups .
Example: In XRD studies, H atoms are often positioned geometrically with isotropic displacement parameters to resolve ambiguities .
Basic Question: What biological activities have been reported for similar chlorinated sulfanyl ethanol derivatives?
Methodological Answer:
Analogous compounds exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria (MIC ~25–50 µg/mL) due to Cl and S moieties disrupting cell membranes .
- Estrogenic Potential : Chlorinated biphenyl derivatives show weak binding to estrogen receptors (EC₅₀ > 10 µM) .
- Enzyme Inhibition : Thioether linkages inhibit cytochrome P450 enzymes in vitro .
Note: Direct studies on this compound are limited, so structure-activity relationships (SAR) with analogs are critical.
Advanced Question: How can computational modeling enhance understanding of this compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The 4-methoxyphenyl group may act as an electron donor, stabilizing the sulfanyl linkage.
- Molecular Dynamics : Simulate solvent effects on conformation (e.g., ethanol’s hydroxyl forming hydrogen bonds).
- Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) to guide functionalization .
Software: Gaussian (DFT), GROMACS (MD), and AutoDock Vina (docking).
Advanced Question: What environmental persistence or toxicity concerns are associated with this compound?
Methodological Answer:
While no direct ecotoxicity data exists, structural analogs (e.g., DDT metabolites) suggest:
- Bioaccumulation Risk : High logP (~5.2 predicted) indicates lipid solubility, necessitating biodegradation studies.
- Degradation Pathways : White rot fungi (e.g., Phanerochaete chrysosporium) degrade chlorinated aromatics via oxidative enzymes (lignin peroxidase) .
- Toxicity Screening : Use Daphnia magna or algal assays to evaluate acute toxicity (EC₅₀).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
